molecular formula C12H8Cl2O3S B12077750 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No.: B12077750
M. Wt: 303.2 g/mol
InChI Key: JPSIUJKXWFJRRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of new pharmaceutical compounds.

    Industry: Utilized in the production of high-purity chemicals for research and development purposes.

Mechanism of Action

The exact mechanism of action of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of 5-Chloro-3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid.

    4-Chlorobenzyl alcohol: Another precursor used in the synthesis process.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual chloro substituents and thiophene ring make it a valuable compound for various research applications .

Properties

Molecular Formula

C12H8Cl2O3S

Molecular Weight

303.2 g/mol

IUPAC Name

5-chloro-3-[(4-chlorophenyl)methoxy]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H8Cl2O3S/c13-8-3-1-7(2-4-8)6-17-9-5-10(14)18-11(9)12(15)16/h1-5H,6H2,(H,15,16)

InChI Key

JPSIUJKXWFJRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(SC(=C2)Cl)C(=O)O)Cl

Origin of Product

United States

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